molecular formula C12H8N6S B2979730 2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile CAS No. 868969-35-1

2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile

Cat. No.: B2979730
CAS No.: 868969-35-1
M. Wt: 268.3
InChI Key: LEKPZKSVZZHDCM-UHFFFAOYSA-N
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Description

2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile is a heterocyclic compound featuring a triazolopyridazine core fused with a pyridin-3-yl substituent at position 3 and an acetonitrile group linked via a thioether at position 4.

Properties

IUPAC Name

2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6S/c13-5-7-19-11-4-3-10-15-16-12(18(10)17-11)9-2-1-6-14-8-9/h1-4,6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKPZKSVZZHDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile typically involves the reaction of pyridine derivatives with triazole and pyridazine precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests potential for industrial application, given its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives with altered electronic properties.

    Substitution: Nucleophilic substitution reactions are common, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to active sites and altering enzyme activity . The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Thioether-Linked Functional Groups

  • Acetonitrile vs. Acetamide : The nitrile group in the target compound likely improves membrane permeability compared to the acetamide group in 2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide (). However, the acetamide’s hydrogen-bonding capacity may enhance target binding .

Aromatic Substitutions

  • Pyridin-3-yl vs. Pyridin-4-yl : The pyridin-3-yl group in the target compound may offer distinct binding interactions compared to the pyridin-4-yl analog in . Positional differences influence electronic distribution and steric interactions with target proteins .
  • Isopropyl vs. Methyl Groups : Bulky substituents like isopropyl in {[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetic acid () can reduce metabolic clearance but increase molecular weight and logP values, affecting pharmacokinetics .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Profile
Target Compound ~350 (estimated) Pyridin-3-yl, thioacetonitrile Not reported Moderate polarity
2-((3-methyl-triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid 193.25 Methyl, thioacetic acid Not reported High aqueous solubility
N-{3-[3-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide 412.48 Thiazine, phenyl Not reported Low solubility
2-({3-ethyl-triazolo[4,3-b]pyridazin-6-yl}sulfonyl)acetic acid 236.29 Ethyl, sulfonyl acetic acid Not reported High solubility

Biological Activity

The compound 2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound.

Synthesis

The synthesis of 2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile typically involves several steps:

  • Formation of Hydrazide : The initial step involves the reaction of 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate to form the corresponding hydrazide.
  • Cyclization : The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to yield the triazole ring.
  • Final Modifications : Subsequent reactions introduce thiophene and acetonitrile functionalities through various substitution reactions.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an enzyme inhibitor and therapeutic agent.

The compound interacts with specific molecular targets, inhibiting enzymes such as carbonic anhydrase and cholinesterase. This inhibition occurs through binding to the active sites of these enzymes, preventing their normal function.

Anticancer Properties

Recent studies have indicated that 2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile exhibits significant anticancer activity. For instance:

  • Case Study 1 : In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines by activating caspase pathways.
  • Case Study 2 : Animal models showed a reduction in tumor size when treated with this compound compared to control groups.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Case Study 3 : Testing against various bacterial strains revealed that it has a broad-spectrum effect, particularly against Gram-positive bacteria.

Data Tables

Biological ActivityAssay TypeResult
AnticancerIn vitroInduces apoptosis in cancer cell lines
AntimicrobialDisk diffusionEffective against Gram-positive bacteria

Comparison with Similar Compounds

When comparing 2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile with similar compounds:

Compound NameStructure FeaturesBiological Activity
Compound ATriazole ringAntimicrobial
Compound BPyridine derivativesAnticancer
Current Compound Pyridine + Triazole + PyridazineAnticancer + Antimicrobial

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-((3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile?

  • Methodology : The synthesis typically involves cyclization and substitution reactions. For example, thiazolidinone precursors are reacted with aromatic aldehydes or acrylonitrile derivatives under reflux in ethanol with catalysts like piperidine. Reaction conditions (e.g., 3 hours of reflux) and purification via recrystallization from suitable solvents are critical .
  • Key Steps :

  • Electrophilic attack of isothiocyanates on carbonyl intermediates.
  • Cyclization using chloroacetyl chloride under basic conditions.
  • Final purification via HPLC (≥98% purity, as in ).

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Core Methods :

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and heterocyclic ring formation.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • Elemental analysis to validate empirical formulas.
    • Supplementary Data : IR spectroscopy to identify functional groups (e.g., thioether or nitrile stretches) .

Q. What safety precautions are required when handling this compound?

  • Hazard Mitigation : Based on structural analogs (e.g., 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol in ):

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact (GHS Category 1 eye irritation).
  • Work in a fume hood to prevent inhalation of toxic fumes (GHS Category 3 respiratory irritation).
  • Emergency measures: Immediate washing with water for skin contact and oxygen administration for inhalation exposure .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of structural analogs of this compound?

  • Strategies :

  • Catalyst Screening : Test alternatives to piperidine (e.g., triethylamine or DBU) to enhance cyclization efficiency.
  • Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of intermediates.
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve yield .
    • Data Analysis : Compare HPLC purity profiles and reaction kinetics under varying conditions.

Q. How can researchers resolve contradictions in spectral data for structurally similar triazolo-pyridazine derivatives?

  • Case Study : If NMR signals for pyridinyl protons overlap with triazole peaks:

  • Use 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Cross-validate with computational modeling (DFT calculations) to predict chemical shifts.
  • Compare with published data for analogs like 3-(ethylthio)-9-methyl-6-(alkylthio) pyrazolo-triazolo-pyridines ( ).

Q. What in silico approaches are suitable for predicting the biological activity of this compound?

  • Methods :

  • Molecular docking against target proteins (e.g., kinases or antimicrobial enzymes) using PyMOL or AutoDock.
  • QSAR modeling to correlate substituent effects (e.g., thioether vs. sulfonyl groups) with activity trends.
  • ADMET prediction (e.g., SwissADME) to assess drug-likeness and toxicity risks .

Q. How do structural modifications (e.g., substituting pyridinyl with benzothiazole) impact physicochemical properties?

  • Experimental Design :

  • Synthesize analogs with varied substituents (e.g., ).
  • Measure logP (lipophilicity), solubility, and thermal stability (DSC/TGA).
  • Correlate changes with bioactivity (e.g., antimicrobial assays in ).
    • Data Interpretation : Use multivariate analysis to identify key structure-property relationships.

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